molecular formula C11H17N3S B6437139 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine CAS No. 855395-27-6

4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine

Cat. No. B6437139
CAS RN: 855395-27-6
M. Wt: 223.34 g/mol
InChI Key: FASQLXCPFALWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine, also known as 4M2MPP, is an organic compound that was first synthesized by the laboratory of Professor Masahiro Murata at Kyoto University in Japan in 2001. 4M2MPP is a pyrimidine derivative and is a member of the sulfonamides family. This compound has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research. It has been used in the study of human neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanism of action of various drugs. In addition, this compound has been used to study the effects of various toxins on the environment, as well as to identify potential toxins in food and water.

Mechanism of Action

The mechanism of action of 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine is not fully understood. It is believed that this compound binds to sulfhydryl groups on the surface of cells, leading to the inhibition of enzymes involved in signal transduction pathways. In addition, this compound is thought to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied extensively. However, it has been shown to inhibit the activity of enzymes involved in signal transduction pathways, leading to the inhibition of cell proliferation and apoptosis. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine in laboratory experiments is its ability to inhibit the activity of enzymes involved in signal transduction pathways. This enables researchers to study the effects of various drugs on the central nervous system. However, the use of this compound in laboratory experiments has some limitations. For example, it is not water soluble and can be difficult to dissolve in aqueous solutions. In addition, the compound can be unstable and can degrade over time.

Future Directions

There are several potential future directions for the use of 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine in scientific research. For example, it could be used to study the effects of various toxins on the environment, as well as to identify potential toxins in food and water. In addition, this compound could be used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanism of action of various drugs. Finally, this compound could be used to identify potential new drugs and to study the effects of existing drugs on various diseases.

Synthesis Methods

The synthesis of 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine involves a series of steps. First, 4-methyl-2-hydroxy-6-(piperidin-1-yl)pyrimidine is synthesized by reacting 4-methyl-6-(piperidin-1-yl)pyrimidine with hydroxylamine hydrochloride in the presence of anhydrous potassium carbonate. Then, the compound is treated with methylsulfonyl chloride in the presence of anhydrous potassium carbonate to form this compound. The reaction is carried out in aqueous dimethyl sulfoxide (DMSO) and is completed in approximately 4 hours.

properties

IUPAC Name

4-methyl-2-methylsulfanyl-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-9-8-10(13-11(12-9)15-2)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASQLXCPFALWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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